Allyl 2-bromobenzyl ether Allyl 2-bromobenzyl ether
Brand Name: Vulcanchem
CAS No.: 87280-01-1
VCID: VC3858681
InChI: InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2
SMILES: C=CCOCC1=CC=CC=C1Br
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol

Allyl 2-bromobenzyl ether

CAS No.: 87280-01-1

Cat. No.: VC3858681

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

Allyl 2-bromobenzyl ether - 87280-01-1

Specification

CAS No. 87280-01-1
Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
IUPAC Name 1-bromo-2-(prop-2-enoxymethyl)benzene
Standard InChI InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2
Standard InChI Key WBVJSBVYPDCMEW-UHFFFAOYSA-N
SMILES C=CCOCC1=CC=CC=C1Br
Canonical SMILES C=CCOCC1=CC=CC=C1Br

Introduction

Structural and Physical Properties of Allyl 2-Bromobenzyl Ether

Molecular Architecture

Allyl 2-bromobenzyl ether features a benzyl group substituted with a bromine atom at the ortho position, linked via an ether bond to an allyl moiety. The spatial arrangement of the bromine atom adjacent to the ether oxygen influences its reactivity in electrophilic substitutions and cyclization reactions .

Physicochemical Characteristics

Key physical properties are summarized in Table 1.

Table 1: Physical Properties of Allyl 2-Bromobenzyl Ether

PropertyValue
Molecular Weight227.098 g/mol
Density1.327 g/mL at 25°C
Boiling Point251–252°C
Refractive Indexn20D=1.5460n_{20}^D = 1.5460
Flash Point>230°F (110°C)
LogP3.15
Exact Mass225.999 Da

The compound’s high logP value (3.15) indicates lipophilicity, favoring its solubility in organic solvents like methanol and dichloromethane. Its refractive index (n20D=1.5460n_{20}^D = 1.5460) aligns with typical aromatic ethers, while the flash point >230°F suggests moderate flammability risks.

Synthetic Methodologies

Solvent-Free Williamson Ether Synthesis

A pioneering method involves the reaction of 2-bromobenzyl alcohol with allyl bromide under solvent-free conditions using potassium hydroxide pellets . This approach achieves yields exceeding 90% while eliminating volatile organic solvents (Scheme 1) :

Scheme 1
2-Bromobenzyl alcohol+Allyl bromideKOH (solid)Allyl 2-bromobenzyl ether\text{2-Bromobenzyl alcohol} + \text{Allyl bromide} \xrightarrow{\text{KOH (solid)}} \text{Allyl 2-bromobenzyl ether}

The absence of solvent reduces side reactions and simplifies purification. Kinetic studies reveal complete conversion within 4 hours at 60°C .

Alternative Routes

Chemical Reactivity and Electrocatalytic Applications

Intramolecular Cyclization to 2-Methyl Benzopyran

Allyl 2-bromobenzyl ether undergoes electrocatalytic cyclization to form 2-methyl benzopyran, a pharmacologically relevant heterocycle . The reaction mechanism involves dissociative electron transfer (DET) at the cathode, followed by radical recombination (Figure 1) :

Figure 1: Proposed Cyclization Mechanism
Allyl 2-bromobenzyl ethereCathodeRadical intermediate2-Methyl benzopyran\text{Allyl 2-bromobenzyl ether} \xrightarrow[-e^-]{\text{Cathode}} \text{Radical intermediate} \rightarrow \text{2-Methyl benzopyran}

Cathode Material Screening

Electrocatalytic efficiency varies significantly with cathode composition (Table 2) .

Table 2: Performance of Cathode Materials in Cyclization

MaterialPeak Potential (V vs. SCE)Electron Transfer (n)Yield of 2-Methyl Benzopyran (%)
Ag-1.151–278
Cu-1.68165
GC-1.92142
Pt-1.71138

Silver cathodes exhibit superior activity due to enhanced adsorption of the radical intermediate, reducing the activation energy by 771 mV compared to glassy carbon (GC) . Copper enables tunable electron transfer (1 or 2 electrons) by varying the applied potential .

Industrial and Pharmaceutical Applications

Protective Group in Organic Synthesis

The allyl group serves as a transient protecting group for alcohols and phenols, removable under mild conditions (e.g., Pd⁰ catalysis) . This strategy is critical in multistep syntheses of glycosides and polyols .

Benzopyran Synthesis for Drug Development

2-Methyl benzopyran derivatives exhibit anticoagulant and anticancer activities . The electrocatalytic route using allyl 2-bromobenzyl ether provides a scalable, solvent-free pathway to these motifs, aligning with green chemistry principles .

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